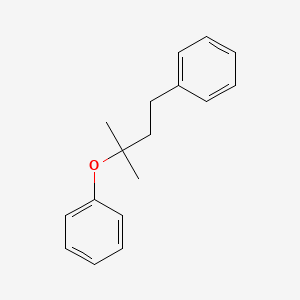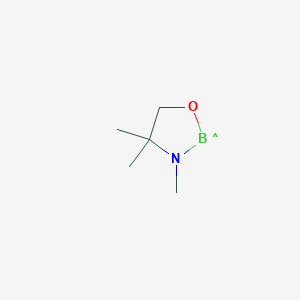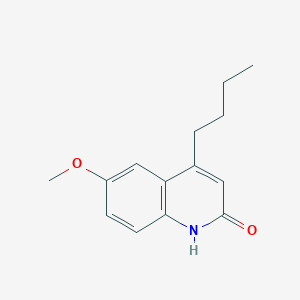
Ethyl methyl 3-hydroxypentanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl methyl 3-hydroxypentanedioate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is particularly interesting due to its unique structure, which includes both ethyl and methyl groups attached to a 3-hydroxypentanedioate backbone.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl methyl 3-hydroxypentanedioate can be synthesized through esterification reactions. One common method involves the reaction of 3-hydroxypentanedioic acid with ethanol and methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction conditions are carefully controlled to maintain the desired temperature and pressure.
化学反応の分析
Types of Reactions
Ethyl methyl 3-hydroxypentanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as ammonia or amines can be used in substitution reactions.
Major Products Formed
Oxidation: 3-oxopentanedioic acid or 3-carboxypentanedioic acid.
Reduction: 3-hydroxypentanediol.
Substitution: Various amides or substituted esters depending on the nucleophile used.
科学的研究の応用
Ethyl methyl 3-hydroxypentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of ethyl methyl 3-hydroxypentanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding alcohols and acids, which can then participate in further biochemical reactions. The hydroxyl group can form hydrogen bonds with enzymes and other proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.
3-carboxy-3-hydroxypentanedioate: A related compound with similar structural features.
Uniqueness
Ethyl methyl 3-hydroxypentanedioate is unique due to the presence of both ethyl and methyl groups attached to the 3-hydroxypentanedioate backbone. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications.
特性
CAS番号 |
606491-16-1 |
|---|---|
分子式 |
C8H14O5 |
分子量 |
190.19 g/mol |
IUPAC名 |
1-O-ethyl 5-O-methyl 3-hydroxypentanedioate |
InChI |
InChI=1S/C8H14O5/c1-3-13-8(11)5-6(9)4-7(10)12-2/h6,9H,3-5H2,1-2H3 |
InChIキー |
DMNMYNOZLAUPHV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(CC(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![N-[(1S)-1-(4-bromophenyl)ethyl]formamide](/img/structure/B12592052.png)
![2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]-](/img/structure/B12592063.png)


